molecular formula C26H25N3O2S2 B11538986 N-[2-({2-oxo-2-[(2-phenylethyl)amino]ethyl}sulfanyl)-1,3-benzothiazol-6-yl]-3-phenylpropanamide

N-[2-({2-oxo-2-[(2-phenylethyl)amino]ethyl}sulfanyl)-1,3-benzothiazol-6-yl]-3-phenylpropanamide

Cat. No.: B11538986
M. Wt: 475.6 g/mol
InChI Key: OANKLASMIHKYDX-UHFFFAOYSA-N
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Description

3-PHENYL-N-[2-({[(2-PHENYLETHYL)CARBAMOYL]METHYL}SULFANYL)-1,3-BENZOTHIAZOL-6-YL]PROPANAMIDE is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a benzothiazole ring, a phenyl group, and a propanamide moiety, making it a unique structure with diverse chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-PHENYL-N-[2-({[(2-PHENYLETHYL)CARBAMOYL]METHYL}SULFANYL)-1,3-BENZOTHIAZOL-6-YL]PROPANAMIDE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of Benzothiazole Ring: The benzothiazole ring can be synthesized through the cyclization of o-aminothiophenol with carboxylic acids or their derivatives.

    Attachment of Phenyl Group: The phenyl group can be introduced via Friedel-Crafts alkylation or acylation reactions.

    Formation of Propanamide Moiety: The propanamide moiety can be synthesized by reacting a suitable amine with a carboxylic acid derivative.

    Coupling Reactions: The final step involves coupling the benzothiazole ring with the phenyl and propanamide groups using appropriate reagents and catalysts.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the compound. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for industrial-scale production.

Chemical Reactions Analysis

Types of Reactions

3-PHENYL-N-[2-({[(2-PHENYLETHYL)CARBAMOYL]METHYL}SULFANYL)-1,3-BENZOTHIAZOL-6-YL]PROPANAMIDE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

3-PHENYL-N-[2-({[(2-PHENYLETHYL)CARBAMOYL]METHYL}SULFANYL)-1,3-BENZOTHIAZOL-6-YL]PROPANAMIDE has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-PHENYL-N-[2-({[(2-PHENYLETHYL)CARBAMOYL]METHYL}SULFANYL)-1,3-BENZOTHIAZOL-6-YL]PROPANAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-PHENYL-N-[2-({[(2-PHENYLETHYL)CARBAMOYL]METHYL}SULFANYL)-1,3-BENZOTHIAZOL-6-YL]PROPANAMIDE is unique due to its specific combination of functional groups and structural features

Properties

Molecular Formula

C26H25N3O2S2

Molecular Weight

475.6 g/mol

IUPAC Name

N-[2-[2-oxo-2-(2-phenylethylamino)ethyl]sulfanyl-1,3-benzothiazol-6-yl]-3-phenylpropanamide

InChI

InChI=1S/C26H25N3O2S2/c30-24(14-11-19-7-3-1-4-8-19)28-21-12-13-22-23(17-21)33-26(29-22)32-18-25(31)27-16-15-20-9-5-2-6-10-20/h1-10,12-13,17H,11,14-16,18H2,(H,27,31)(H,28,30)

InChI Key

OANKLASMIHKYDX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCC(=O)NC2=CC3=C(C=C2)N=C(S3)SCC(=O)NCCC4=CC=CC=C4

Origin of Product

United States

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